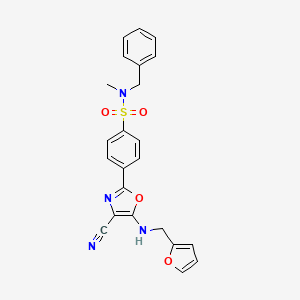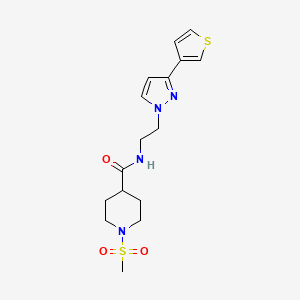![molecular formula C23H25ClN4O3S2 B2755515 5-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-3-(cyclohexylmethyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one CAS No. 1024595-26-3](/img/structure/B2755515.png)
5-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-3-(cyclohexylmethyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule with several functional groups . It contains a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen atoms, and an imidazoquinazolinone group, which is a type of fused ring system .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple ring systems and functional groups . The thiazole ring and the imidazoquinazolinone group contribute to the rigidity of the molecule .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure . For this compound, specific data on properties like melting point, boiling point, and solubility were not found in the retrieved data.
Aplicaciones Científicas De Investigación
- Thiazole derivatives have been studied for their potential as anticancer agents. Compound (1) has been utilized in the synthesis of a new series of 1,3-thiazole derivatives using hydrazonoyl halides as precursors .
- Compound 5, a related derivative, is currently under clinical development as an antithrombotic agent for preventing and treating thromboembolic diseases .
Anticancer Activity
Antithrombotic Properties
Drug Development Applications
Regiocontrolled Synthesis of Imidazoles
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary targets of this compound are nicotinic acetylcholine receptor sites . These receptors play a crucial role in the nervous system, mediating the actions of acetylcholine, a neurotransmitter.
Mode of Action
The compound interacts with its targets primarily by binding to the nicotinic acetylcholine receptor sites . This interaction disrupts the normal functioning of the nervous system, leading to impairment of the nervous functions of the pests .
Biochemical Pathways
The compound affects the biochemical pathways related to the transmission of signals in the nervous system. By binding to the nicotinic acetylcholine receptor sites, it disrupts the normal signal transmission, leading to the impairment of the nervous functions .
Pharmacokinetics
The compound exhibits excellent pharmacokinetic properties. It is rapidly and completely absorbed, with the time to reach maximum concentrations in plasma being 1–4 hours . The compound is distributed to the tissues non-selectively, but higher concentrations are found in the liver and blood . The absorbed material is rapidly excreted, predominantly in the urine . About 20–30% of the dose is biotransformed, whereas 70–80% is eliminated as unchanged compound .
Result of Action
The result of the compound’s action is the impairment of the nervous functions of the pests. This leads to their eventual death, making the compound an effective insecticide .
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors. It is highly systemic and is rapidly taken up by seeds, roots, stems, and foliage, and translocated in the xylem . Its high water-solubility makes it more effective than other compounds under dry conditions . It also offers protection against the transmission of viruses by sucking pests . The compound is particularly effective as a seed treatment against soil-dwelling and early season pests .
Propiedades
IUPAC Name |
5-[(2-chloro-1,3-thiazol-5-yl)methylsulfanyl]-3-(cyclohexylmethyl)-8,9-dimethoxy-3H-imidazo[1,2-c]quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN4O3S2/c1-30-18-9-15-16(10-19(18)31-2)26-23(32-12-14-11-25-22(24)33-14)28-17(21(29)27-20(15)28)8-13-6-4-3-5-7-13/h9-11,13,17H,3-8,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLXHTGZJCUJHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=NC(=O)C(N3C(=N2)SCC4=CN=C(S4)Cl)CC5CCCCC5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-4-ethyl-3-[(2R,3R)-3-phenyloxolan-2-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one, cis](/img/structure/B2755433.png)
![2-(2-piperazin-1-ylethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2755436.png)

![N-(5-(1-(thiophen-2-yl)cyclopentanecarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B2755439.png)
![1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone](/img/structure/B2755440.png)

![Ethyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2755443.png)

![2-chloro-1-[3,4-dihydro-2(1H)-isoquinolinyl]-2,2-difluoro-1-ethanone](/img/structure/B2755448.png)
![N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-4-methylbenzamide](/img/structure/B2755449.png)
![[3,4-Bis(acetyloxy)-6-(2,4-dichlorophenoxy)-5-acetamidooxan-2-yl]methyl acetate](/img/structure/B2755451.png)
![2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2755452.png)
